N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide
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Overview
Description
N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide is a complex organic compound featuring a pyrrolidine ring, a phenoxyphenyl group, and a pyridine carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrrolidine ring, followed by the introduction of the phenoxyphenyl group and the pyridine carbohydrazide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N’-phenyl-N-(2-phenylethyl)thiourea
- N-[2,5-Dioxo-1-(4-phenoxyphenyl)-3-pyrrolidinyl]-N’-(phenylacetyl)propanehydrazide
- N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-methylbenzohydrazide
Uniqueness
N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H18N4O4 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C22H18N4O4/c27-20-14-19(24-25-21(28)15-10-12-23-13-11-15)22(29)26(20)16-6-8-18(9-7-16)30-17-4-2-1-3-5-17/h1-13,19,24H,14H2,(H,25,28) |
InChI Key |
LMGCKSFLYGPPKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)NNC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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